(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine is a complex organic compound characterized by its unique structure, which incorporates both a piperidine and a pyrazine moiety. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
This compound is synthesized through multi-step organic reactions, with various synthetic routes documented in the literature. The origins of the compound can be traced back to research focused on developing novel pharmaceuticals, particularly those targeting neurological disorders and other therapeutic areas.
(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine is classified as a piperidine derivative. Its structure suggests potential pharmacological activities, making it relevant in medicinal chemistry and drug development.
The synthesis of (1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine typically involves several key steps:
The synthesis may involve techniques such as:
The molecular formula for (1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine is , with a molecular weight of 282.4 g/mol. Its IUPAC name is (1-benzyl-4-pyrazin-2-ylpiperidin-4-yl)methanamine, and it features both aromatic and heterocyclic components that contribute to its chemical properties.
Property | Value |
---|---|
Molecular Formula | C17H22N4 |
Molecular Weight | 282.4 g/mol |
IUPAC Name | (1-benzyl-4-pyrazin-2-yl)piperidin-4-yl)methanamine |
InChI Key | CBGAQQWQEDFTBG-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1(CN)C2=NC=CN=C2)CC3=CC=CC=C3 |
(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine can participate in several types of chemical reactions:
The choice of reagents significantly influences the outcome of these reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or improve its synthetic accessibility.
The mechanism of action for (1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine is not fully elucidated but is hypothesized to involve interactions with specific biological targets, potentially including neurotransmitter receptors or enzymes involved in disease pathways. Research indicates that compounds with similar structures may exhibit antimicrobial and anticancer properties, suggesting that this compound could have similar effects.
The compound is expected to be a solid at room temperature, but specific melting or boiling points have not been widely reported in available literature.
Key chemical properties include:
(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine has several potential applications:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1